molecular formula C18H16N4O3S B2567724 6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034529-87-6

6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2567724
CAS No.: 2034529-87-6
M. Wt: 368.41
InChI Key: BVOABPQMNZYODV-UHFFFAOYSA-N
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Description

6-Methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide ( 2034529-87-6) is a synthetic small molecule with a molecular formula of C 18 H 16 N 4 O 3 S and a molecular weight of 368.41 g/mol . This compound is part of the thieno[3,2-d]pyrimidine class of heterocyclic scaffolds, which have garnered significant interest in medicinal chemistry for their potent biological activities, particularly in oncology research . Thieno[2,3-d]pyrimidine derivatives have been demonstrated to exhibit antitumor efficacy through multiple mechanisms. Research indicates that analogs within this chemical class can act as protein kinase inhibitors, disrupt microtubule assembly by binding to tubulin, and induce apoptosis (programmed cell death) in cancer cells . These compounds have shown promising in vitro inhibitory effects against a diverse panel of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), colon cancer (HCT-116, HT-29), and lung cancer (A549) . The specific structural features of this compound, including the 6-methoxyindole-2-carboxamide moiety linked to the 4-oxothienopyrimidine core, are designed to optimize its interaction with key biological targets. This product is intended for research and development applications only by technically qualified individuals. It is not intended for use in humans, animals, or as a diagnostic agent. All information provided is for research reference purposes.

Properties

IUPAC Name

6-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-25-12-3-2-11-8-15(21-14(11)9-12)17(23)19-5-6-22-10-20-13-4-7-26-16(13)18(22)24/h2-4,7-10,21H,5-6H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOABPQMNZYODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide (CAS Number: 2034529-87-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₆N₄O₃S
  • Molecular Weight : 368.4 g/mol
  • Structure : The compound features an indole core linked to a thieno[3,2-d]pyrimidine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. Key mechanisms include:

  • Inhibition of Kinases : Preliminary studies suggest that the compound inhibits key kinases such as VEGFR-2 and AKT, which are pivotal in tumor growth and survival pathways. The IC₅₀ values for these targets indicate significant potency:
    • VEGFR-2: IC₅₀ = 0.075 μM
    • AKT: IC₅₀ = 4.60 μM .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, particularly by promoting caspase-3 activation, leading to programmed cell death .

In Vitro Anticancer Activity

A series of studies evaluated the anticancer efficacy of this compound against various cancer cell lines. The results are summarized in Table 1 below.

Cell LineIC₅₀ (μM)Mechanism of Action
HepG2 (Liver)3.10VEGFR-2 and AKT inhibition
PC-3 (Prostate)3.12Apoptosis induction
MCF7 (Breast)4.50Cell cycle arrest at S phase

The compound exhibited moderate to high cytotoxicity across different cancer cell lines, with a notable selectivity towards liver cancer cells (HepG2) compared to prostate (PC-3) and breast cancer cells (MCF7) .

Case Studies

  • Case Study on HepG2 Cells : In a detailed study involving HepG2 liver cancer cells, the compound was found to significantly inhibit cell proliferation at concentrations as low as 3.10 μM. Flow cytometry analysis revealed that treatment led to a substantial accumulation of cells in the S phase, indicating cell cycle arrest and subsequent apoptosis .
  • Comparative Analysis with Doxorubicin : When compared with doxorubicin, a standard chemotherapeutic agent, the compound demonstrated comparable or superior efficacy in inhibiting cell growth in certain cases, suggesting its potential as an alternative therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide with structurally or functionally related compounds, focusing on synthesis, substituent effects, and biological activity:

Compound Core Structure Key Substituents Reported Activity Reference
This compound (Target) Thieno[3,2-d]pyrimidin-4-one 6-Methoxyindole-2-carboxamide, ethyl linker Not explicitly reported; inferred COX-2/iNOS modulation based on analogs
N-[2-[(2,4-Difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]methanesulfonamide (Compound 9) Benzothieno[3,2-d]pyrimidin-4-one 2,4-Difluorophenylthio, methanesulfonamide COX-2 inhibition (IC₅₀: 0.8 µM), suppression of PGE₂ and IL-8 in keratinocytes
Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate Annulated thienopyrimidinone Methylsulfanyl, thiopyran ring fusion Synthetic intermediate; no biological data reported
N-[(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide Indole-carboxamide Piperidin-4-yl, methoxypyridinone Antimalarial activity (IC₅₀: <1 µM against Plasmodium falciparum)
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-isobutyrylpiperidin-4-yl)ethyl)-1H-indole-3-carboxamide Indole-carboxamide Isobutyrylpiperidinyl, methoxypyridinone Improved metabolic stability and target engagement in kinase inhibition

Key Observations:

Structural Analogies: The target compound shares a thienopyrimidinone core with benzothieno[3,2-d]pyrimidinone derivatives (e.g., Compound 9), which exhibit COX-2 inhibition . However, the absence of a sulfonamide group and the presence of a methoxyindole-carboxamide may alter target selectivity. Unlike annulated thienopyrimidinones (e.g., ), the target lacks fused thiopyran rings, likely improving solubility .

Substituent Effects: The 6-methoxyindole group in the target compound may enhance membrane permeability compared to the 2,4-difluorophenylthio group in Compound 9 .

Indole-carboxamide analogs (e.g., ) demonstrate antimalarial and kinase-modulating activities, indicating that the target’s indole moiety may broaden its therapeutic applicability .

Synthetic Accessibility: The target compound’s synthesis likely involves [4+2] cyclocondensation (as in ) or coupling of preformed thienopyrimidinone and indole-carboxamide intermediates (similar to ) .

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